molecular formula C7H7N3O5 B14301388 2-Methoxy-3,5-dinitroaniline CAS No. 114168-47-7

2-Methoxy-3,5-dinitroaniline

Cat. No.: B14301388
CAS No.: 114168-47-7
M. Wt: 213.15 g/mol
InChI Key: SZBYMOUYGPKBTO-UHFFFAOYSA-N
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Description

2-Methoxy-3,5-dinitroaniline is an organic compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) and an aniline group (-NH2) attached to a benzene ring. The methoxy group (-OCH3) at the 2-position further distinguishes this compound. Dinitroanilines are known for their applications in various industrial processes, including the production of dyes and herbicides .

Preparation Methods

The synthesis of 2-Methoxy-3,5-dinitroaniline typically involves nitration reactions. One common method is the nitration of 2-methoxyaniline (o-anisidine) using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring .

Industrial production methods often involve large-scale nitration processes, where the reaction is carried out in continuous flow reactors to maintain consistent quality and yield. The product is then purified through recrystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-Methoxy-3,5-dinitroaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups results in the formation of 2-methoxy-3,5-diaminoaniline .

Scientific Research Applications

2-Methoxy-3,5-dinitroaniline has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-Methoxy-3,5-dinitroaniline involves the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing their polymerization into microtubules. This disruption of the mitotic spindle apparatus leads to cell cycle arrest at metaphase, ultimately resulting in cell death. This mechanism is similar to that of other dinitroaniline herbicides, which are used to control weed growth by inhibiting root and shoot development .

Comparison with Similar Compounds

2-Methoxy-3,5-dinitroaniline can be compared with other dinitroaniline compounds, such as:

Properties

CAS No.

114168-47-7

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

IUPAC Name

2-methoxy-3,5-dinitroaniline

InChI

InChI=1S/C7H7N3O5/c1-15-7-5(8)2-4(9(11)12)3-6(7)10(13)14/h2-3H,8H2,1H3

InChI Key

SZBYMOUYGPKBTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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